molecular formula C21H18ClN3OS B2705287 2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 1428375-05-6

2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B2705287
CAS RN: 1428375-05-6
M. Wt: 395.91
InChI Key: KFNIMYPLFRLRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3OS and its molecular weight is 395.91. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Discovery Applications

Pyridazine derivatives, including those structurally related to the compound , have been extensively researched for their diverse biological activities. For instance, studies on pyridazinone and its derivatives have highlighted their potential in the synthesis of compounds with cardiac, neuroprotective, dermatological, and cytostatic activities (Dr.Valentin Habernickel, 2002). Moreover, these compounds have been subjected to molecular docking and in vitro screenings to explore their antimicrobial and antioxidant activities, suggesting their broad utility in drug discovery efforts (E. M. Flefel et al., 2018).

Antinociceptive and Antimicrobial Activities

Research has also been conducted on pyridazinone derivatives to evaluate their antinociceptive activity, which is the capability to block the sensation of pain, with some compounds found more potent than aspirin in animal models (D. Doğruer et al., 2000). Additionally, these compounds have demonstrated antimicrobial properties, underscoring their potential in developing new antibacterial and antifungal agents (Arvind Kumar & A. Mishra, 2015).

Material Science and Photovoltaic Efficiency

Some benzothiazolinone acetamide analogs, similar in functional groups to the compound , have been explored for their photochemical and thermochemical properties, indicating their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These studies suggest the compounds' efficiency in light harvesting and free energy of electron injection, essential for improving photovoltaic cells' efficiency (Y. Mary et al., 2020).

properties

IUPAC Name

2-[6-(2-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3OS/c22-18-7-2-1-6-17(18)19-10-11-21(25-24-19)27-13-20(26)23-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-12H,3-5,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNIMYPLFRLRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(2-chlorophenyl)pyridazin-3-yl)thio)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

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